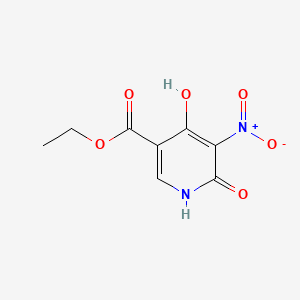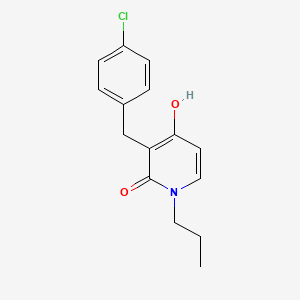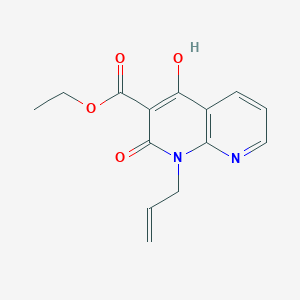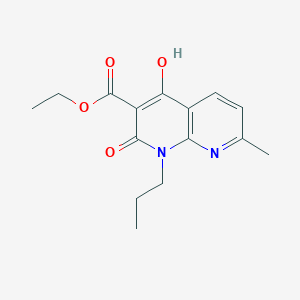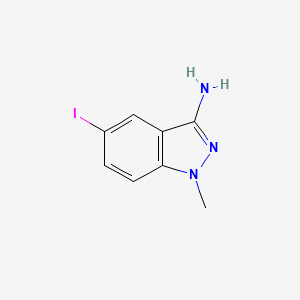
5-Iodo-1-Methyl-1H-indazol-3-amin
Übersicht
Beschreibung
5-Iodo-1-methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8IN3 . It is a solid substance .
Synthesis Analysis
The synthesis of 1H-indazole-3-amine derivatives, which includes 5-Iodo-1-methyl-1H-indazol-3-amine, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of 5-Iodo-1-methyl-1H-indazol-3-amine consists of 8 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
5-Iodo-1-methyl-1H-indazol-3-amine is a solid substance . It has a molecular weight of 273.08 .Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
5-Iodo-1-Methyl-1H-indazol-3-amin: Derivate wurden auf ihr Potenzial als Antitumormittel untersucht. Diese Verbindungen können die Proliferation verschiedener Krebszelllinien hemmen, darunter Lungenkrebs (A549), chronisch myeloische Leukämie (K562), Prostatakrebs (PC-3) und Hepatomzellen (Hep-G2). Beispielsweise haben bestimmte Derivate vielversprechende inhibitorische Wirkungen gegen die K562-Zelllinie mit niedrigen IC50-Werten gezeigt, was auf eine potente Antitumoraktivität hindeutet .
Apoptose-Induktion
Forschungen zeigen, dass This compound-Derivate Apoptose in Krebszellen induzieren können. Dies ist ein kritischer Mechanismus für Antikrebsmittel, da er zu einem programmierten Zelltod führt und so das Tumorwachstum reduziert. Die Derivate können die Apoptose möglicherweise beeinflussen, indem sie Mitglieder der Bcl2-Familie und den p53/MDM2-Signalweg in konzentrationsabhängiger Weise hemmen .
Zellzyklus-Arrest
Einige Indazol-Derivate wurden gefunden, die einen Zellzyklus-Arrest verursachen, insbesondere in der G0–G1-Phase. Dies verhindert, dass sich Krebszellen teilen und vermehren, was ein wichtiger Schritt in der Krebsbehandlung ist. Die Fähigkeit, den Zellzyklus zu blockieren, macht diese Verbindungen wertvoll für die weitere Forschung und Entwicklung von Antikrebstherapien .
Tyrosinkinase-Hemmung
Die Struktur von This compound ist effektiv als Scharnier-Bindungsfragment in Kinase-Inhibitoren. So bindet es zum Beispiel in Linifanib effektiv an die Scharnierregion der Tyrosinkinase, die aufgrund ihrer Rolle in der Zellsignalgebung und dem Zellwachstum ein Ziel für die Krebsbehandlung ist .
Chemotherapie-Arzneimittelentwicklung
Aufgrund der Einschränkungen aktueller Chemotherapeutika, wie z. B. schlechte Selektivität und Resistenz, besteht Bedarf an neuartigen Wirkstoffen. This compound-Derivate werden als potenzielle Chemotherapeutika mit höherer Effizienz und geringerer Toxizität untersucht .
Molekulare Hybridisierungsstrategie
Diese Verbindung wird in molekularen Hybridisierungsstrategien verwendet, um neue Moleküle mit verbesserten biologischen Aktivitäten zu entwickeln. Durch die Kombination von Pharmakophoren aus verschiedenen Molekülen können Forscher neue Verbindungen mit verbesserten Antitumoraktivitäten erzeugen .
Selektivität für Krebszellen
Bestimmte Derivate von This compound haben eine hohe Selektivität für Krebszellen gegenüber normalen Zellen gezeigt. Diese Selektivität ist entscheidend, um Nebenwirkungen zu reduzieren und den therapeutischen Index von Antikrebsmitteln zu erhöhen .
Überwindung von Arzneimittelresistenz
Indazol-Derivate, einschließlich derer mit der This compound-Einheit, werden auf ihre Fähigkeit untersucht, die Arzneimittelresistenz in der Krebstherapie zu überwinden. Ihre einzigartigen Wirkmechanismen könnten Wege eröffnen, um Resistenzmechanismen in Krebszellen zu umgehen oder umzukehren .
Wirkmechanismus
Target of Action
The primary target of 5-Iodo-1-methyl-1H-indazol-3-amine is believed to be the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .
Mode of Action
5-Iodo-1-methyl-1H-indazol-3-amine interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the activity of the kinase, thereby disrupting the signal transduction cascades it regulates .
Biochemical Pathways
The inhibition of tyrosine kinase affects several biochemical pathways. One of the key pathways is the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis . By inhibiting this pathway, 5-Iodo-1-methyl-1H-indazol-3-amine can induce cell cycle arrest and apoptosis .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that it may require a delivery vehicle for administration and absorption.
Result of Action
The result of 5-Iodo-1-methyl-1H-indazol-3-amine’s action is the induction of apoptosis and cell cycle arrest in cancer cells . For instance, one derivative of the compound exhibited a promising inhibitory effect against the K562 cell line, a human chronic myeloid leukemia cell line . This compound was found to inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Action Environment
The action, efficacy, and stability of 5-Iodo-1-methyl-1H-indazol-3-amine can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature . Furthermore, the compound’s efficacy can be affected by the presence of other substances in the environment.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Iodo-1-methyl-1H-indazol-3-amine plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of signaling pathways that are crucial for cell growth and proliferation . Additionally, 5-Iodo-1-methyl-1H-indazol-3-amine has shown potential in inhibiting specific enzymes involved in cancer cell metabolism, thereby exerting its anticancer effects .
Cellular Effects
The effects of 5-Iodo-1-methyl-1H-indazol-3-amine on cellular processes are profound. It has been demonstrated to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis (programmed cell death) in cancer cells by activating the p53/MDM2 pathway . Moreover, 5-Iodo-1-methyl-1H-indazol-3-amine has been shown to inhibit the proliferation of various cancer cell lines, including lung, prostate, and hepatoma cells .
Molecular Mechanism
At the molecular level, 5-Iodo-1-methyl-1H-indazol-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to the disruption of signaling pathways that are essential for cancer cell survival and proliferation . Additionally, 5-Iodo-1-methyl-1H-indazol-3-amine can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodo-1-methyl-1H-indazol-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Iodo-1-methyl-1H-indazol-3-amine remains stable under specific conditions, allowing for sustained inhibition of target enzymes and prolonged anticancer activity . Its degradation products may also contribute to its overall biological effects .
Dosage Effects in Animal Models
The effects of 5-Iodo-1-methyl-1H-indazol-3-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 5-Iodo-1-methyl-1H-indazol-3-amine may exhibit toxic effects, including damage to normal tissues and organs . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
5-Iodo-1-methyl-1H-indazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects .
Transport and Distribution
The transport and distribution of 5-Iodo-1-methyl-1H-indazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, which are essential for its biological activity . Additionally, the compound’s ability to cross cellular membranes and reach intracellular targets is a critical factor in its efficacy .
Subcellular Localization
The subcellular localization of 5-Iodo-1-methyl-1H-indazol-3-amine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
5-iodo-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGNBDMFXNNOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297420 | |
| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227955-23-8 | |
| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395587.png)
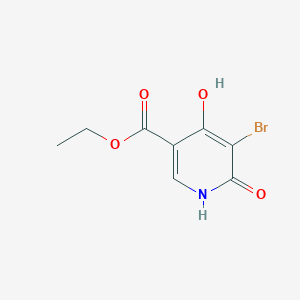



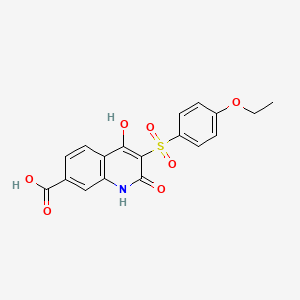
![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)
